2-Ethoxy-3-formyl-5-methylphenylboronic acid

Vue d'ensemble

Description

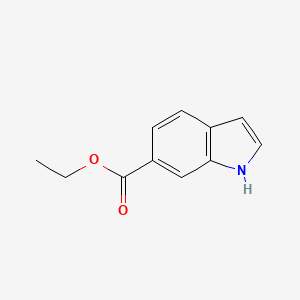

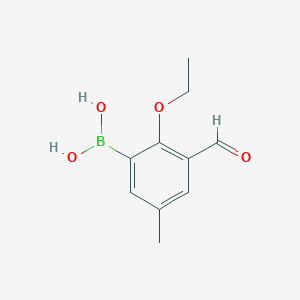

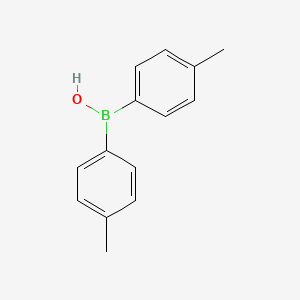

2-Ethoxy-3-formyl-5-methylphenylboronic acid is a chemical compound with the molecular formula C<sub>6</sub>H<sub>2</sub>CHOCH<sub>3</sub>OCH<sub>2</sub>CH<sub>3</sub>B(OH)<sub>2</sub> . It belongs to the class of boronic acids and derivatives . The compound is characterized by its boron atom attached to an aromatic ring containing both formyl and ethoxy substituents.

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3-formyl-5-methylphenylboronic acid consists of the following components:

- An aromatic phenyl ring with a formyl group (CHO) at position 3.

- An ethoxy group (OCH<sub>2</sub>CH<sub>3</sub>) attached to the boron atom.

- The boron atom (B) forms a bond with the phenyl ring.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Cross-coupling reactions : It can react with suitable electrophiles (such as aryl halides) in the presence of a palladium catalyst to form C-C bonds.

- Boronic acid reactions : These involve the exchange of the boron atom with other nucleophiles, leading to functionalized derivatives.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point can be found in relevant literature.

- Solubility : It is likely soluble in polar organic solvents due to its functional groups.

- Stability : Stability under various conditions (e.g., temperature, pH) should be investigated.

Applications De Recherche Scientifique

Antimicrobial Activity

2-Ethoxy-3-formyl-5-methylphenylboronic acid, similar to other 2-formylphenylboronic acids, displays intriguing characteristics not only from a synthetic viewpoint but also for application in antimicrobial activities. For instance, 5-Trifluoromethyl-2-formyl phenylboronic acid exhibits considerable acidity and shows moderate action against Candida albicans, higher activity against Aspergillus niger, and certain bacteria like Escherichia coli and Bacillus cereus. This highlights its potential as an antibacterial agent and hints at its mechanism of action, which involves inhibiting the cytoplasmic leucyl-tRNA synthetase of microorganisms (Adamczyk-Woźniak et al., 2020).

Enantioselective Recognition

Boronic acids like 2-Ethoxy-3-formyl-5-methylphenylboronic acid have applications in enantioselective recognition. For example, a study on 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene synthesized from similar boronic acids revealed its ability to detect a range of chiral amines, highlighting the potential of boronic acids in chiral recognition and sensing applications (Ghosn & Wolf, 2011).

Synthesis of 5-Azacoumarins

2-Ethoxy-3-formyl-5-methylphenylboronic acid can be used in the synthesis of various compounds. One study demonstrated the use of similar boronic acids in the synthesis of 5-azacoumarins, a class of compounds with potential biological activities (Billeret, Blondeau, & Sliwa, 1993).

Bioorthogonal Coupling Reactions

In biochemistry, boronic acids like 2-Ethoxy-3-formyl-5-methylphenylboronic acid find usage in bioorthogonal coupling reactions. For example, combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution results in a stable product suitable for protein conjugation, demonstrating its potential in biochemical applications (Dilek, Lei, Mukherjee, & Bane, 2015).

Crystal Engineering

The structure of boronic acids, including those similar to 2-Ethoxy-3-formyl-5-methylphenylboronic acid, plays a significant role in crystal engineering. Research into the structures of various alkoxyphenylboronic acids aims to design novel boronic acids with monomeric structures, useful as building blocks in crystal engineering (Cyrański et al., 2012).

Synthesis of Heterocyclic Compounds

Boronic acids are crucial in the synthesis of heterocyclic compounds. For instance, a study on the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid from 4-methylsalicylic acid, involving esterification and etherification, showcases the utility of boronic acids in synthesizing complex organic compounds (Mi, 2006).

Safety And Hazards

Safety considerations include:

- Handling : Use appropriate protective equipment (gloves, eyewear) when working with this compound.

- Toxicity : Assess its toxicity profile based on available data.

- Storage : Store in a cool, dry place away from incompatible materials.

Orientations Futures

Research on 2-Ethoxy-3-formyl-5-methylphenylboronic acid should focus on:

- Applications : Explore its potential applications in organic synthesis, catalysis, or medicinal chemistry.

- Derivatives : Design and synthesize derivatives with improved properties.

- Mechanistic Studies : Investigate its reactivity and interactions in more detail.

Please note that this analysis is based on available information, and further research may provide additional insights. For specific details, consult relevant scientific literature12345.

Propriétés

IUPAC Name |

(2-ethoxy-3-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-3-15-10-8(6-12)4-7(2)5-9(10)11(13)14/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICMLDFIWSDJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584293 | |

| Record name | (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-formyl-5-methylphenylboronic acid | |

CAS RN |

480424-54-2 | |

| Record name | (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-3-formyl-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)